molecular formula C5H5BrClN3 B11880654 4-(Bromomethyl)-6-chloropyrimidin-2-amine

4-(Bromomethyl)-6-chloropyrimidin-2-amine

Katalognummer: B11880654
Molekulargewicht: 222.47 g/mol
InChI-Schlüssel: LTYGAVHGNOBYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-chloropyrimidin-2-amine typically involves the bromination of a suitable pyrimidine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are critical for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-6-chloropyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-6-chloropyrimidin-2-amine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The chlorine substituent can also influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-chloropyrimidin-2-amine is unique due to its dual halogen substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring selective reactivity and in the design of molecules with specific biological activities .

Eigenschaften

Molekularformel

C5H5BrClN3

Molekulargewicht

222.47 g/mol

IUPAC-Name

4-(bromomethyl)-6-chloropyrimidin-2-amine

InChI

InChI=1S/C5H5BrClN3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10)

InChI-Schlüssel

LTYGAVHGNOBYSN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(N=C1Cl)N)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.